Garciniaxanthone E

Vue d'ensemble

Description

Molecular Structure Analysis

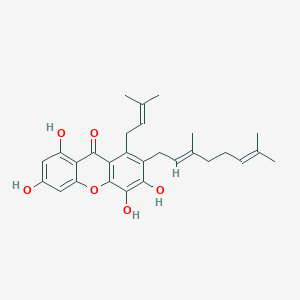

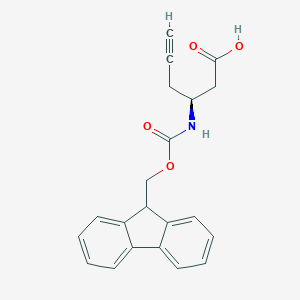

Garciniaxanthone E has a molecular weight of 464.55 and its formula is C28H32O6 . The molecule contains a total of 68 bonds. There are 36 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 4 aromatic hydroxyls, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

Garciniaxanthone E has a molecular weight of 464.55 and its formula is C28H32O6 . Further physical and chemical properties such as melting point, boiling point, lower and upper explosion limit, flammability limit, partition coefficient n-octanol/water, and density are not available in the current resources .Applications De Recherche Scientifique

Garciniaxanthone E: A Multifaceted Compound

Garciniaxanthone E, a compound isolated from the fruit of Garcinia mangostana, has shown a range of promising applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.

Cytotoxic Potential: Garciniaxanthone E has demonstrated moderate cytotoxic potential against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The compound’s ability to inhibit the growth of these cells suggests its potential use as a therapeutic agent in cancer treatment .

Alpha-Amylase Inhibition: The compound has also shown alpha-amylase inhibitory activity, which could be beneficial in managing postprandial hyperglycemia—a condition characterized by elevated blood sugar levels following a meal. This suggests Garciniaxanthone E’s potential role in the development of functional foods or supplements for diabetes management .

Antioxidant Activity: Xanthone derivatives, including Garciniaxanthone E, are known for their antioxidant properties. These compounds can neutralize free radicals, potentially reducing oxidative stress and preventing related diseases .

Anti-inflammatory Effects: The anti-inflammatory effects of Garciniaxanthone E are another area of interest. By modulating inflammatory pathways, this compound could contribute to the treatment of chronic inflammatory conditions .

Apoptosis Induction in Cancer Cells: Research has indicated that Garciniaxanthone E can induce apoptosis, or programmed cell death, in cancer cells. This mechanism is crucial for eliminating cancerous cells and preventing tumor growth .

Anti-Cancer Mechanism Elucidation: While the anti-cancer mechanisms of Garciniaxanthone E are not fully understood, ongoing research aims to elucidate how this compound interacts with cellular pathways to exert its effects. Understanding these mechanisms could lead to the development of new cancer therapies .

Mécanisme D'action

Propriétés

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFTRQHPIQVNO-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Garciniaxanthone E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Garciniaxanthone E's activity in neuronal cells?

A1: Garciniaxanthone E has demonstrated the ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. [] This finding suggests that Garciniaxanthone E might possess neurotrophic properties, potentially contributing to neuronal survival, growth, and differentiation. This characteristic makes it a compound of interest for further research in the context of neurodegenerative diseases.

Q2: How does the structure of Garciniaxanthone E compare to other prenylated xanthones isolated from Garcinia xanthochymus, and how does this relate to their bioactivity?

A2: Garciniaxanthone E, a prenylated xanthone, was found alongside another structurally similar compound, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, in the wood of Garcinia xanthochymus. [] Both compounds share a xanthone core structure but differ in the number and position of prenyl substituents. Interestingly, both compounds exhibited neurotrophic activity in PC12D cells, albeit at different concentrations. [] This observation hints at a possible structure-activity relationship, where the prenyl groups might play a role in their bioactivity. Further studies investigating the impact of different prenylation patterns on neurotrophic activity could provide valuable insights.

Q3: What other bioactive compounds have been identified in Garcinia xanthochymus, and what are their potential applications?

A3: Besides Garciniaxanthone E, several other bioactive compounds have been identified in different parts of the Garcinia xanthochymus plant. For instance, the twig bark yielded three new hydroxylated xanthones with prenyl or geranyl substituents, along with other known xanthones and 6-prenylapigenin. [] These compounds demonstrated moderate cytotoxicities against specific cancer cell lines. Additionally, research on the fruits, leaves, and stem bark revealed a diverse array of compounds, including hydroxycitric acid derivatives, biflavonoids, xanthones, and polyisoprenylated benzophenones. [] Some of these compounds, like fukugiside, have shown antiproliferative effects and induced cell cycle arrest and apoptosis in cancer cells. [] These findings highlight the rich chemical diversity and potential therapeutic applications of compounds derived from Garcinia xanthochymus.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)

![1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B170347.png)

![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)